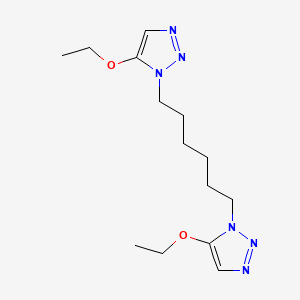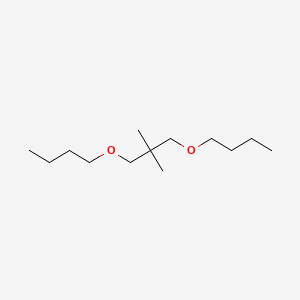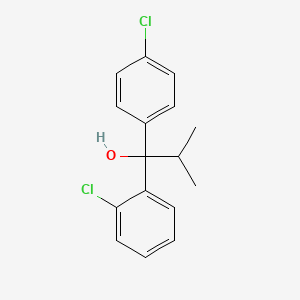![molecular formula C12H33FGeSi3 B14359263 {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) CAS No. 96548-31-1](/img/structure/B14359263.png)
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is a unique organogermanium compound that features a germanium atom bonded to a fluoro group, two methyl groups, and three trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of a germanium precursor with trimethylsilyl reagents under controlled conditions. One common method includes the use of fluoro(dimethyl)germane as a starting material, which is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and its use in developing new pharmaceuticals.
Medicine: The compound’s unique structure may offer therapeutic benefits, although this area is still under investigation.
Industry: It is used in the production of advanced materials, including semiconductors and specialized coatings.
Mechanism of Action
The mechanism by which {[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) exerts its effects is primarily through its ability to interact with various molecular targets. The fluoro and trimethylsilyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and stability. The germanium atom can form bonds with other elements, facilitating the formation of complex structures.
Comparison with Similar Compounds
Similar Compounds
Trimethylgermane: Similar in structure but lacks the fluoro and trimethylsilyl groups.
Dimethylgermane: Contains two methyl groups but does not have the fluoro or trimethylsilyl groups.
Fluorotrimethylsilane: Contains the fluoro and trimethylsilyl groups but lacks the germanium atom.
Uniqueness
{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane) is unique due to the combination of fluoro, dimethyl, and trimethylsilyl groups bonded to a germanium atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
96548-31-1 |
|---|---|
Molecular Formula |
C12H33FGeSi3 |
Molecular Weight |
353.27 g/mol |
IUPAC Name |
[[fluoro(dimethyl)germyl]-bis(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C12H33FGeSi3/c1-14(2,13)12(15(3,4)5,16(6,7)8)17(9,10)11/h1-11H3 |
InChI Key |
ASZDXJBYGGYZGP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Ge](C)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)



![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)


![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)

![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)

![4-(Octyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14359284.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
